molecular formula C6H4ClF2N B1361499 3-Chloro-2,4-difluoroaniline CAS No. 2613-34-5

3-Chloro-2,4-difluoroaniline

Cat. No.: B1361499
CAS No.: 2613-34-5
M. Wt: 163.55 g/mol
InChI Key: BNTNWQPIBPBJOO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoroaniline: is an organic compound with the molecular formula C₆H₄ClF₂N . It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,4-difluoroaniline typically involves multiple steps:

    Nitration Reaction: The starting material, such as 2,4,5-trichloronitrobenzene, undergoes nitration.

    Reduction Reaction: The nitro group is reduced to an amino group.

    Diazotization Reaction: The amino group is converted to a diazonium salt.

    Fluorination Reaction: The diazonium salt is then fluorinated to introduce fluorine atoms.

    Reduction Reaction: The final step involves reducing the intermediate to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: 3-Chloro-2,4-difluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and its ability to interact with specific molecular targets .

Biological Activity

3-Chloro-2,4-difluoroaniline (C₆H₄ClF₂N) is an organic compound belonging to the class of halogenated anilines. Its unique structure, characterized by a benzene ring substituted with a chlorine atom and two fluorine atoms, contributes to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through various chemical reactions, including nucleophilic substitutions and oxidation processes. The compound's molecular structure enhances its reactivity and ability to interact with biological systems.

Property Value
Molecular FormulaC₆H₄ClF₂N
Molecular Weight165.55 g/mol
Melting Point41-43 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can modulate cellular signaling pathways by influencing the activity of kinases and phosphatases. This modulation can lead to inhibition or activation of specific biochemical pathways, which may have implications in pharmacological applications.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its binding affinity to certain enzymes allows it to inhibit their activity, thereby affecting metabolic processes. For instance, studies have shown that halogenated anilines can inhibit enzymes involved in drug metabolism and biosynthesis pathways, making them potential candidates for drug development.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of halogenated anilines, including this compound. The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its effectiveness was comparable to standard antibiotics .
  • Cytotoxicity :
    • The cytotoxic effects of this compound were assessed on mammalian cell lines. The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity suggests potential applications in cancer therapy .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal investigated the effects of this compound on drug-resistant bacterial strains. The results indicated that the compound could effectively inhibit growth in resistant strains, suggesting its potential as a new antimicrobial agent .
  • Case Study 2 : Another research effort focused on the compound's role as a kinase inhibitor. The findings revealed that this compound could modulate kinase activity involved in cell proliferation and survival pathways, presenting opportunities for targeted cancer therapies .

Properties

IUPAC Name

3-chloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTNWQPIBPBJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278839
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-34-5
Record name 2613-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

135 g of tin(II) chloride (dihydrate) was added in small fractions to a stirred suspension of 23 g of 3-chloro-2,4-difluoronitrobenzene in 110 cm3 of a 37% aqueous hydrochloric acid solution and 25 cm'of diethyl ether. After the addition, the mixture was heated for 30 minutes at a temperature in the region of 40° C. After cooling the reaction mass, the mixture was poured over 300 cm3 of water supplemented with 150 g of ice. The mixture was made highly alkaline by addition of caustic soda, and then extracted twice with 250 cm3 of chloroform. The extracts were combined, dried over magnesium sulphate, and then concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 17.4 g of 3-chloro-2,4-difluoroaniline was obtained in the form of a beige solid, which melted at 58° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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